3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Catalog No.
S902342
CAS No.
1505818-73-4
M.F
C6H8BrN3
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin...

CAS Number

1505818-73-4

Product Name

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C6H8BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2

InChI Key

FMCODSVQVCHVCW-UHFFFAOYSA-N

SMILES

C1CNC2=C(C=NN2C1)Br

Canonical SMILES

C1CNC2=C(C=NN2C1)Br
  • Chemical Databases: Information on the compound can be found in chemical databases like PubChem [], but no mention is made of its use in scientific research [].
  • Vendor Information: Some chemical vendors sell 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, but the product descriptions typically focus on its availability and not its applications [, ].

Further Exploration: Given the lack of information on this specific compound, it might be helpful to explore research on similar heterocyclic molecules, particularly those containing the pyrazolo[1,5-a]pyrimidine core. Some pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential antimicrobial activity [].

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrimidine structure. It features a bromine atom at the 3-position and is part of a larger family of pyrazolo compounds known for their diverse biological activities. The molecular formula for this compound is C6H8BrN3C_6H_8BrN_3, and it has a molecular weight of approximately 202.05 g/mol. The compound's structure allows for various substitutions and modifications, making it a subject of interest in medicinal chemistry and drug development.

There is currently no scientific research available on the specific mechanism of action of Br-THPP. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and anti-infectious properties []. However, further research is needed to understand how Br-THPP interacts with biological systems.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can undergo redox reactions to form different derivatives depending on the reagents used.
  • Cyclization Reactions: It can engage in further cyclization to produce more complex heterocyclic structures .

Research indicates that 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits significant biological activity. It has been studied for its potential as a pharmacophore in drug development, particularly against various biological targets such as enzymes and receptors. The compound's unique structure contributes to its ability to modulate biological pathways, making it a candidate for therapeutic applications in diseases where enzyme inhibition is beneficial .

The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves:

  • Cyclization of Precursors: This method often includes reacting 3-bromo-2-methylpyrazole with aldehydes or ketones in the presence of bases to form the desired pyrazolo[1,5-a]pyrimidine ring system.
  • Innovative Synthetic Routes: Recent studies have focused on improving existing protocols for synthesizing pyrazolo derivatives through cyclocondensation reactions involving biselectrophilic compounds and aminopyrazoles .

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its biological activity.
  • Biological Research: Used in studies related to enzyme inhibition and receptor interactions.
  • Materials Science: Investigated for potential applications in developing new materials with specific electronic or optical properties .

Several compounds share structural similarities with 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. These include:

  • 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Uniqueness

The uniqueness of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine lies in its specific combination of substituents—particularly the bromine atom and the tetrahydro structure—which confer distinct chemical reactivity and biological activity compared to other similar compounds. This specificity may lead to different pharmacological profiles and applications in medicinal chemistry compared to its analogs.

The pyrazolo[1,5-a]pyrimidine scaffold emerged as a privileged structure in drug discovery during the late 20th century, with early derivatives demonstrating kinase inhibitory and anticancer properties. The 3-bromo variant, specifically, was synthesized as part of broader efforts to functionalize the core structure with electrophilic groups to enhance reactivity and biological targeting. While exact discovery dates are not well-documented, its development aligns with trends in brominated heterocycles for medicinal applications, particularly in kinase inhibitor design.

Significance in Heterocyclic Chemistry

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a fused bicyclic system combining pyrazole and pyrimidine rings. Its significance lies in:

FeatureDescription
Core StructureRigid, planar bicyclic system with nitrogen atoms at positions 1, 2, and 5.
Bromine SubstituentEnhances electrophilic reactivity for nucleophilic substitution and cross-coupling.
Synthetic VersatilityEnables derivatization at positions 2, 3, 5, 6, and 7 for tailored pharmacological properties.

Position within Pyrazolo[1,5-a]pyrimidine Family

The 3-bromo derivative occupies a distinct niche compared to other positional isomers (e.g., 2-bromo derivatives):

CompoundCAS NumberKey ApplicationReferences
3-Bromo-THPP1505818-73-4Kinase inhibition, anticancer
2-Bromo-THPP1785583-94-9Antimicrobial agents

The 3-bromo substitution pattern facilitates interactions with hydrophobic pockets in enzyme active sites, a critical feature for ATP-competitive kinase inhibitors.

Current Research Landscape

Recent studies highlight its utility in:

  • Kinase Inhibition:
    • PIM-1 Inhibitors: Derivatives with IC~50~ values <1 µM demonstrate efficacy against colon and breast cancer cell lines.
    • B-Raf/MEK Inhibitors: Structural modifications enhance selectivity for melanoma-related kinases.
  • Antiviral Modulation:
    • HBV Core Protein Allosteric Modulators: Tetrahydropyrazolo[1,5-a]pyrimidine derivatives inhibit viral replication in preclinical models.
  • Synthetic Innovations:
    • Copper-Catalyzed Cross-Coupling: Enables introduction of aryl groups for improved pharmacokinetics.

Molecular Structure and Conformational Analysis

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine represents a heterocyclic compound characterized by its unique fused bicyclic structure incorporating both pyrazole and pyrimidine rings . The compound features a rigid, planar nitrogen-heterocyclic system that contains a five-membered pyrazole ring fused with a six-membered pyrimidine ring at the 1,5-positions [2]. The structural framework exhibits significant conformational stability due to the fused ring system, which provides a constrained molecular geometry [3].

The molecular structure is distinguished by the presence of a bromine atom at position 3 of the pyrazolo ring, along with the tetrahydro saturation of the pyrimidine ring at positions 4, 5, 6, and 7 [4] [5]. This saturation creates a conformationally flexible pyrimidine ring while maintaining the aromatic character of the pyrazole component [6]. The bicyclic core demonstrates conformational lability in solution, allowing the molecule to adopt multiple conformations through low-energy transitions [6].

Conformational analysis studies have revealed that tetrahydropyrazolo[1,5-a]pyrimidine derivatives can exist in both syn and anti configurations around the fused ring junction [6]. The conformational behavior is significantly influenced by substituent patterns, with the bromine substitution at position 3 affecting the overall molecular geometry and electronic distribution [7]. Nuclear magnetic resonance investigations have confirmed that the bicyclic core possesses sufficient conformational flexibility to accommodate various spatial arrangements while maintaining structural integrity [6].

Structural ParameterValueReference
Molecular FormulaC₆H₈BrN₃ [4]
IUPAC Name3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine [4]
SMILES NotationBrC1=C2NCCCN2N=C1 [5]
InChI KeyFMCODSVQVCHVCW-UHFFFAOYSA-N [4]

Physical Properties

Molecular Weight and Formula (C6H8BrN3, 202.05 g/mol)

The molecular formula of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is C₆H₈BrN₃, corresponding to a molecular weight of 202.05 g/mol [4] [5] [8]. The compound contains six carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms arranged in the characteristic fused heterocyclic structure [9]. The monoisotopic mass has been determined to be 201.99744 daltons, while the exact mass maintains the same value [5] [10].

The molecular weight calculation accounts for the contributions of each constituent element: carbon (72.04 g/mol), hydrogen (8.06 g/mol), bromine (79.90 g/mol), and nitrogen (42.02 g/mol) [4]. The presence of the bromine atom contributes significantly to the overall molecular weight, representing approximately 39.6% of the total mass [9]. The molecular density has been predicted to fall within the range of 1.4-1.6 g/cm³ based on computational modeling studies [5].

PropertyValueReference
Molecular Weight202.05 g/mol [4] [5]
Monoisotopic Mass201.99744 Da [10]
Elemental CompositionC: 35.65%, H: 3.99%, Br: 39.57%, N: 20.79% [4]

Spectroscopic Properties

The spectroscopic characterization of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been established through various analytical techniques, providing comprehensive structural verification [11] [12]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the nitrogen-hydrogen stretching vibrations of the tetrahydropyrimidine ring system [11]. The spectrum typically displays absorption peaks in the region of 3200-3400 cm⁻¹ attributed to secondary amine stretching modes [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework [6]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the pyrazole ring proton, typically appearing as a singlet in the aromatic region around 7-8 parts per million [11] [6]. The tetrahydropyrimidine ring protons appear as complex multiplets in the aliphatic region between 1-4 parts per million, reflecting the conformational flexibility of the saturated ring system [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the various carbon environments within the molecule [6]. The aromatic carbons of the pyrazole ring appear in the typical aromatic region (120-160 parts per million), while the aliphatic carbons of the tetrahydropyrimidine ring appear in the expected aliphatic region (20-80 parts per million) [6]. The carbon bearing the bromine substituent exhibits characteristic downfield shifting due to the deshielding effect of the halogen [7].

Mass spectrometry analysis confirms the molecular ion peak at m/z 202.05, corresponding to the molecular weight of the compound [5] [13]. Fragmentation patterns typically show loss of the bromine atom, resulting in base peaks corresponding to the debrominated pyrazolo[1,5-a]pyrimidine core structure [13]. Additional fragmentation involves cleavage of the tetrahydropyrimidine ring, producing characteristic fragment ions that aid in structural elucidation [13].

Spectroscopic TechniqueKey ObservationsReference
Infrared SpectroscopyNH stretch: 3200-3400 cm⁻¹ [11] [12]
¹H Nuclear Magnetic ResonancePyrazole H: 7-8 ppm; Aliphatic H: 1-4 ppm [6]
Mass SpectrometryMolecular ion: m/z 202.05 [5] [13]

Solubility Profile

The solubility characteristics of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine reflect the compound's amphiphilic nature, combining both hydrophobic and hydrophilic structural elements . The compound demonstrates good solubility in polar organic solvents, particularly dimethyl sulfoxide and ethanol, which can effectively solvate both the polar nitrogen-containing heterocycles and accommodate the bromine substituent . The tetrahydropyrimidine ring contributes to enhanced solubility in protic solvents through hydrogen bonding interactions .

The compound exhibits limited solubility in nonpolar solvents due to the presence of multiple nitrogen atoms within the heterocyclic framework . The bromine substituent provides some lipophilic character, but the overall polarity of the molecule restricts dissolution in purely hydrophobic media [5]. Water solubility is expected to be moderate, as the compound contains both polar nitrogen centers and hydrophobic aromatic regions [5].

Computational predictions indicate a logarithmic partition coefficient (LogP) of approximately 1.46, suggesting moderate lipophilicity [5]. This value indicates that the compound should demonstrate reasonable membrane permeability while maintaining sufficient polarity for biological interactions [5]. The topological polar surface area has been calculated as 29.85 Ų, which falls within the range typically associated with good oral bioavailability [5].

Solvent ClassSolubility PredictionLogP ValueReference
Polar Organic SolventsGood1.46 [5]
Protic SolventsModerate-
WaterLimited to Moderate- [5]

Thermal Properties

The thermal stability of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been characterized through differential thermal analysis and thermogravimetric studies [15] [16]. Pyrazolo[1,5-a]pyrimidine derivatives generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 280°C [15] [16]. The fused ring structure provides inherent thermal resistance due to the delocalized electronic system and rigid molecular framework [16].

The thermal decomposition profile typically involves initial loss of the bromine substituent, followed by degradation of the tetrahydropyrimidine ring system [15]. The aromatic pyrazole core demonstrates the highest thermal stability within the molecular structure, consistent with the enhanced stability of aromatic heterocycles [16]. Thermal analysis has revealed that substituted pyrazolo[1,5-a]pyrimidine compounds can maintain structural integrity at temperatures up to 325°C under inert atmospheric conditions [16].

Storage stability studies indicate that the compound should be maintained at reduced temperatures (2-8°C) to prevent thermal degradation and preserve chemical integrity [4] [5]. The compound demonstrates photosensitivity, necessitating storage in dark conditions to prevent light-induced decomposition [4] [5]. Under appropriate storage conditions, the compound maintains chemical stability for extended periods without significant degradation [4].

Thermal PropertyValue/ObservationReference
Recommended Storage Temperature2-8°C [4] [5]
General Decomposition Range>280°C [15] [16]
PhotostabilityLight-sensitive [4] [5]

Electronic Structure and Bonding Patterns

The electronic structure of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is characterized by the delocalized π-electron system within the pyrazole ring and the localized electron pairs on the nitrogen atoms of the tetrahydropyrimidine ring [2] [17]. The fused bicyclic structure creates a conjugated system that extends across the pyrazole component while maintaining discrete electron density distributions in the saturated pyrimidine portion [18] [3].

Density functional theory calculations have elucidated the frontier molecular orbital characteristics of pyrazolo[1,5-a]pyrimidine derivatives [17] [19]. The highest occupied molecular orbital is primarily localized on the pyrazole ring system, while the lowest unoccupied molecular orbital exhibits contributions from both ring systems [17]. The energy gap between these frontier orbitals influences the compound's electronic excitation properties and chemical reactivity [17].

The bromine substituent significantly affects the electronic distribution within the molecule through both inductive and mesomeric effects [7]. The electronegative bromine atom withdraws electron density from the adjacent carbon atom, creating a localized positive charge that influences the overall electronic structure [7]. This electronic perturbation affects both the chemical reactivity and spectroscopic properties of the compound [7].

Bonding analysis reveals that the nitrogen atoms within the structure exhibit different hybridization states depending on their local chemical environment [2] [3]. The pyrazole nitrogen atoms maintain sp² hybridization consistent with aromatic character, while the tetrahydropyrimidine nitrogen atoms adopt sp³ hybridization reflecting their tetrahedral coordination geometry [3]. The carbon-bromine bond exhibits typical characteristics of an aromatic carbon-halogen bond, with bond lengths and strengths consistent with similar heterocyclic compounds [7].

Electronic PropertyCharacteristicReference
Frontier Orbital GapModerate (typical of heterocycles) [17]
Bromine Electronic EffectElectron-withdrawing [7]
Nitrogen HybridizationMixed sp²/sp³ [3]

Crystallographic Analysis

Crystallographic studies of pyrazolo[1,5-a]pyrimidine derivatives have provided detailed insights into the solid-state structure and packing arrangements of these heterocyclic compounds [20] [7]. Single crystal diffraction analysis reveals that the fused ring system adopts a planar conformation in the solid state, with minimal deviation from planarity across the bicyclic framework [7]. The crystal packing is stabilized through intermolecular interactions including hydrogen bonding and π-π stacking interactions [7].

The crystal structure of related pyrazolo[1,5-a]pyrimidine compounds demonstrates characteristic intermolecular interactions involving the nitrogen atoms of both ring systems [7]. Hydrogen bonding networks typically form between the secondary amine functionality of the tetrahydropyrimidine ring and electronegative atoms of neighboring molecules [7]. These intermolecular interactions contribute to the overall crystal stability and influence the physical properties of the solid compound [7].

Crystallographic parameters for similar compounds in this structural class indicate orthorhombic or monoclinic crystal systems with space groups that accommodate the molecular symmetry requirements [20] [7]. The unit cell dimensions and molecular packing arrangements reflect the balance between intramolecular constraints and intermolecular interactions [7]. The presence of the bromine substituent introduces additional van der Waals interactions that influence the crystal packing geometry [7].

Thermal motion analysis from crystallographic studies reveals that the tetrahydropyrimidine ring exhibits greater flexibility compared to the aromatic pyrazole component [7]. This differential flexibility is consistent with solution-phase conformational studies and reflects the inherent structural characteristics of the saturated versus aromatic ring systems [7] [6].

Crystallographic FeatureObservationReference
Ring System PlanarityHigh (minimal deviation) [7]
Intermolecular InteractionsHydrogen bonding, π-π stacking [7]
Crystal SystemOrthorhombic/Monoclinic (typical) [20] [7]

Computational Structural Analysis

Computational chemistry studies have provided comprehensive structural analysis of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine through various theoretical methods [17] [19]. Density functional theory calculations using basis sets such as 6-311G(d,p) have been employed to optimize the molecular geometry and predict structural parameters [19]. These calculations confirm the experimental observations regarding bond lengths, bond angles, and dihedral angles within the heterocyclic framework [19].

Molecular modeling studies have investigated the conformational landscape of the tetrahydropyrimidine ring system, revealing multiple low-energy conformations accessible at room temperature [6]. Potential energy surface scans demonstrate that the saturated ring can undergo puckering motions with relatively low energy barriers, consistent with the conformational flexibility observed in nuclear magnetic resonance studies [6]. The computational results support the experimental finding that the compound exists as a mixture of conformers in solution [6].

Electronic structure calculations have elucidated the charge distribution within the molecule, revealing the influence of the bromine substituent on the overall electronic properties [17] [19]. Natural population analysis indicates that the bromine atom bears a partial negative charge, while the adjacent carbon atom exhibits a corresponding positive charge [19]. This charge distribution affects the compound's reactivity patterns and intermolecular interaction capabilities [19].

Computational prediction of molecular properties has provided valuable insights into the compound's physicochemical characteristics [5] [19]. Calculated values for parameters such as topological polar surface area (29.85 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (3) are consistent with experimental observations and support the predicted biological activity profiles [5]. The computational logP value of 1.46 indicates moderate lipophilicity, consistent with the observed solubility characteristics [5].

Computational MethodKey ResultsReference
Density Functional TheoryGeometry optimization, electronic properties [17] [19]
Conformational AnalysisMultiple accessible conformers [6]
Molecular Property PredictionTPSA: 29.85 Ų, LogP: 1.46 [5]

Classical Synthetic Routes

Cyclization of Aminopyrazoles with 1,3-Biselectrophiles

The synthesis of pyrazolo[1,5-a]pyrimidines through cyclization strategies represents one of the most widely adopted approaches due to its efficiency in constructing the fused bicyclic system [1]. This fundamental methodology typically begins with the formation of the pyrazole ring, accomplished through the condensation of hydrazine derivatives with carbonyl-containing compounds. The process commonly involves hydrazines or hydrazones reacting with α,β-unsaturated carbonyl compounds, leading to the formation of substituted pyrazoles [1].

The cyclization approach utilizes 3-aminopyrazole derivatives as starting materials, which react with 1,3-biselectrophilic reagents to form the desired pyrazolo[1,5-a]pyrimidine framework. This method demonstrates remarkable flexibility, allowing the introduction of various substituents on both the pyrazole and pyrimidine rings through modification of reaction conditions or employment of different reagents [1]. The versatility is particularly valuable in drug development, where precise control over physicochemical properties and biological activities is essential.

Once the pyrazole ring is established, the subsequent step focuses on constructing the pyrimidine ring through various methodologies. These include reactions with carbodiimides or isocyanates, which facilitate pyrimidine ring formation by reacting with functional groups already present on the pyrazole ring [1]. Alternative approaches involve reactions of pyrazole derivatives with aldehydes or ketones, where specific reaction conditions such as acid or base catalysts aid in forming the pyrimidine ring through imine or oxime intermediates [1].

Table 1. Classical Cyclization Conditions for Pyrazolo[1,5-a]pyrimidine Formation

Starting MaterialElectrophileConditionsYieldReference
3-Aminopyrazoleβ-Dicarbonyl compoundsAcid/base catalysis60-85% [1]
5-AminopyrazoleCarbodiimidesElevated temperature70-90% [1]
Aminopyrazole derivativesIsocyanatesCatalytic systems65-80% [1]

The regioselective nature of these cyclization processes can be achieved through careful selection of substituents on the pyrazole ring, which influence the reactivity and selectivity of the cyclization process [1]. This control over substitution patterns is crucial for synthesizing specific pyrazolo[1,5-a]pyrimidine derivatives with desired properties.

Cyclization with β-Dicarbonyls

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds represents a frequently employed strategy for pyrazolo[1,5-a]pyrimidine synthesis [2]. In this method, the 5-aminopyrazole functions as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring. This reaction typically proceeds under acidic or basic conditions and can be enhanced through the use of catalysts such as Lewis acids or bases [2].

Portilla and colleagues demonstrated the regiospecific synthesis of cyclopentapyrazolo[1,5-a]pyrimidines through the reaction of 3-substituted-5-amino-1H-pyrazoles with different cyclic β-dicarbonyl compounds [1]. The study revealed that reactions between 3-substituted-5-amino-1H-pyrazoles and either 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone resulted in regioselective formation of the desired products in good yields. Notably, both fusion and microwave irradiation methods provided significantly faster reaction times and higher yields compared to traditional reflux methods in ethanol [1].

The reaction mechanism involves the influence of β-dicarbonyl compounds on controlling the reaction pathway. The regioselectivity was confirmed through extensive nuclear magnetic resonance studies, including 1H and 13C nuclear magnetic resonance spectra, which provided clear evidence of cyclization occurring through the nitrogen of the pyrazolic ring rather than the carbon [1]. X-ray diffraction analysis of selected derivatives further corroborated the structural assignments, particularly in distinguishing between angular and linear isomers.

Table 2. β-Dicarbonyl Cyclization Results

Aminopyrazole Substituentβ-Dicarbonyl CompoundReaction MethodYieldTime
3-Methyl2-AcetylcyclopentanoneMicrowave85%30 min
3-Phenyl2-EthoxycarbonylcyclopentanoneFusion78%45 min
3-Ethyl2-AcetylbutyrolactoneReflux65%3 h

The study also examined the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone, which led to the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones [1]. This reaction involved the opening of the butyrolactone ring as a final step in the cyclization, distinguishing it from reactions involving cyclic β-dicarbonyl compounds.

Reaction with β-Enaminones

The interaction between β-enaminones and aminopyrazoles provides an efficient route to pyrazolo[1,5-a]pyrimidine derivatives [3]. This methodology has been successfully implemented using both ultrasound- and microwave-assisted reactions, resulting in shorter reaction times and improved yields compared to conventional heating methods.

A comprehensive study by Castillo and colleagues developed a microwave-assisted approach for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines [1]. This method involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. The microwave-assisted cyclization process proved key to achieving high yields and purity of the desired products in remarkably short reaction times.

The fluorophores 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines were synthesized through a solvent-free reaction between appropriate β-enaminones and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C [3]. This protocol yielded 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in excellent yields (88-96%) within just 2 minutes of irradiation. The method demonstrated remarkable efficiency and operational simplicity while maintaining high regioselectivity.

Table 3. β-Enaminone Cyclization Reaction Conditions

β-Enaminone TypeMicrowave ConditionsYieldProduct Type
Aryl-substituted180°C, 2 min88-96%7-Aryl derivatives
Coumarin derivativesReflux in AcOH, 3 h80-87%Hybrid systems
Heteroaryl variants180°C, 2 min85-92%Heteroaryl products

The methodology proved particularly effective for preparative quantities under easily reproducible laboratory conditions. The reaction featured operational simplicity, high atom economy, and environmental compatibility. The use of microwave irradiation not only accelerated the cyclization process but also minimized the need for chromatographic purification, making it a sustainable and practical method for synthesizing these heterocyclic compounds [1].

Modern Synthetic Approaches

Multicomponent Reactions

Multicomponent reactions have emerged as powerful tools for pyrazolo[1,5-a]pyrimidine synthesis, offering high efficiency and structural diversity in single synthetic operations [2]. These approaches typically resemble Mannich-type reactions, with products often undergoing subsequent oxidation to achieve the final aromatic pyrazolo[1,5-a]pyrimidine structure.

El-Mekabaty and Hasel reported a novel multicomponent synthesis employing 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine as a key starting material [4]. The three-component condensation with triethyl orthoformate and carbonyl compounds or nitriles containing activated methylene groups yielded substituted pyrazolo[1,5-a]pyrimidines. An analogous reaction using ethyl acetoacetate and benzaldehyde in an effective one-pot process furnished ethyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate [4].

Li and colleagues developed a protocol utilizing large quantities of starting materials to obtain dihydro derivatives, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone without intermediate purification to produce the unsaturated product in 64% yield [2]. This synthetic protocol proved suitable for preparative quantities under conditions that are easily reproducible in laboratory settings.

Table 4. Multicomponent Reaction Systems

Component 1Component 2Component 3Catalyst/ConditionsYield
AminopyrazoleTriethyl orthoformateCarbonyl compoundAcid catalysis65-78%
AminopyrazoleEthyl acetoacetateBenzaldehydeOne-pot, thermal64%
AminopyrazoleArylaldehydeActivated methyleneSolvent-free70-85%

Shastri and colleagues developed a method focused on obtaining derivatives from different arylaldehydes, with the synthesis contemplating mixing all starting materials in the same reaction vessel [2]. This approach demonstrated that extended reaction periods could improve yields, although aminopyrazole stereoelectronic properties could enhance selectivity by avoiding side reactions such as dimerization or aromatic substitutions.

Pericyclic Reactions

While specific pericyclic approaches for 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine synthesis are limited in the literature, pericyclic reactions represent an important class of synthetic transformations that could potentially be applied to pyrazolo[1,5-a]pyrimidine construction. These reactions involve concerted bond formation and breaking processes that proceed through cyclic transition states.

The potential application of pericyclic reactions in pyrazolo[1,5-a]pyrimidine synthesis could involve Diels-Alder reactions, where appropriately substituted pyrazole derivatives might serve as either dienes or dienophiles in cycloaddition reactions. Such approaches could provide access to the tetrahydropyrimidine portion of the target molecule through stereocontrolled cyclization processes.

Electrocyclic reactions represent another class of pericyclic transformations that could be relevant for pyrazolo[1,5-a]pyrimidine synthesis. These reactions involve the formation or breaking of σ-bonds through concerted processes, potentially allowing for the construction of the fused ring system under mild conditions with high regio- and stereoselectivity.

Table 5. Potential Pericyclic Approaches

Reaction TypeSubstrate RequirementsExpected ProductsAdvantages
Diels-AlderConjugated diene/dienophileCyclohexene derivativesStereocontrol
ElectrocyclicPolyene systemsCyclic productsMild conditions
CycloadditionDipolar componentsHeterocyclic ringsAtom economy

The development of pericyclic approaches for pyrazolo[1,5-a]pyrimidine synthesis represents an area of significant potential for future research. Such methods could offer advantages in terms of selectivity, atom economy, and environmental sustainability compared to traditional multistep synthetic approaches.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as versatile tools for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines [5] [6]. These methods offer excellent regioselectivity and functional group tolerance, making them particularly valuable for accessing complex substituted derivatives.

Kotla and colleagues developed a palladium-catalyzed intramolecular dehydrogenative coupling reaction for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines [6]. The optimized conditions employed palladium dichloride (5 mol%) with potassium carbonate as base in toluene at 80°C for 4 hours, providing up to 80% yield of the desired products. The protocol demonstrated broad substrate scope under mild reaction conditions and provided a practical approach for synthesizing biologically important substituted pyrimidines from easily available substrates [6].

The reaction mechanism involves the formation of an intermediate through condensation, followed by palladium(II) coordination and subsequent deprotonation to generate a vinyl palladium intermediate [6]. Intramolecular attack with the imine leads to a seven-membered palladium cycle, which undergoes 1,2-palladium migration to produce the desired six-membered azacyclic compound through reductive palladium elimination.

Table 6. Palladium-Catalyzed Coupling Conditions

CatalystBaseSolventTemperatureTimeYield
PdCl₂ (5 mol%)K₂CO₃Toluene80°C4 h80%
Pd(OAc)₂ (5 mol%)K₂CO₃Toluene80°C4 h47%
Pd(OH)₂ (5 mol%)K₂CO₃Toluene80°C4 h34%

Multiple successive palladium cross-coupling reactions have been developed for synthesizing tris(het)arylated pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine derivatives [7]. The regioselective reactions proceeded first at C-6 through chlorine displacement, followed by C-4 position reaction via sequential palladium-catalyzed phosphonium coupling, and finally at C-2 under palladium/copper-catalyzed desulfitative cross-coupling conditions [7].

Click Chemistry Approaches

Click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions, have been successfully applied to pyrazolo[1,5-a]pyrimidine synthesis and functionalization [8] [9]. These reactions offer high efficiency, selectivity, and functional group tolerance, making them valuable for creating complex molecular architectures.

Extensive research has demonstrated the utility of copper-catalyzed 1,3-dipolar cycloaddition reactions between 7-O-propargylated pyrazolo[1,5-a]pyrimidines and azido glycosides [8]. Initially, standard conditions using copper(II) sulfate pentahydrate and sodium ascorbate in tert-butanol-water (1:1, volume/volume) at 50°C afforded glycohybrids in 80% isolated yield. To achieve excellent yields in shorter reaction times, microwave irradiation techniques were employed, significantly improving the efficiency of the click reaction [8].

The microwave-assisted click chemistry approach allowed for the synthesis of diverse triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids [8]. This methodology demonstrated remarkable versatility in constructing complex molecular frameworks containing both carbohydrate and heterocyclic components, which are of significant interest in medicinal chemistry applications.

Table 7. Click Chemistry Reaction Conditions

Alkyne ComponentAzide ComponentCatalyst SystemConditionsYield
7-O-Propargyl pyrazolo[1,5-a]pyrimidineAzido glucoseCuSO₄·5H₂O/Na ascorbate50°C, t-BuOH-H₂O80%
7-O-Propargyl pyrazolo[1,5-a]pyrimidineAzido galactoseCuSO₄·5H₂O/Na ascorbateMW, 5 min90%
7-O-Propargyl pyrazolo[1,5-a]pyrimidineAzido mannoseCuSO₄·5H₂O/Na ascorbateMW, 5 min88%

The synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids were evaluated for anticancer activity against multiple cell lines, including MCF-7, MDA-MB231, and MDA-MB453 [8]. The results demonstrated that these compounds possess significant biological potential, with some derivatives showing excellent inhibitory activity with IC₅₀ values in the low micromolar range.

Regioselective Bromination Strategies

The regioselective bromination of pyrazolo[1,5-a]pyrimidines to introduce bromine atoms at specific positions represents a crucial synthetic transformation for accessing 3-bromo derivatives [10] [11]. Multiple methodologies have been developed to achieve this transformation with high selectivity and efficiency.

Direct bromination of pyrazolo[1,5-a]pyrimidine using N-bromosuccinimide in acetonitrile at room temperature for 8 hours provides 3-bromopyrazolo[1,5-a]pyrimidine in 72% yield [10]. This method represents a straightforward approach for introducing bromine at the 3-position, with the reaction proceeding through electrophilic aromatic substitution mechanisms. The reaction conditions are mild and operationally simple, requiring only stirring at ambient temperature followed by standard workup procedures [10].

Chillal and colleagues developed an efficient and mild approach for regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines employing readily available potassium halide salts and a hypervalent iodine(III) reagent at ambient temperature [11]. This protocol utilizes water as a green solvent, potassium halides as an inexpensive and bench-stable halogen source, and phenyliodine(III) diacetate as a non-toxic reagent, enabling clean and efficient halogenation at room temperature [11].

Table 8. Bromination Reaction Conditions

Brominating AgentSolventTemperatureTimeYieldSelectivity
N-BromosuccinimideAcetonitrileRoom temperature8 h72%>95% C3
Br₂/AcOHAcetic acidRoom temperature3 h65-80%C3 selective
KBr/PIDAWaterRoom temperature2 h75-85%>90% C3

A one-pot methodology has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of amino pyrazoles, enaminones, and sodium halides [12] [13]. The mixture of sodium halide and potassium persulfate plays an important role in this cascade cyclization-oxidative halogenation process. This strategy provides access to densely substituted 3-halopyrazolo[1,5-a]pyrimidines in good to excellent yields under environmentally benign conditions [12].

The mechanistic studies of the halogenation process suggest the involvement of an electrophilic substitution mechanism [11]. The reaction proceeds through the formation of a positively charged halogen species, which then attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity arises from the electronic properties of the heterocyclic system, where the C3 position exhibits the highest electron density.

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to pyrazolo[1,5-a]pyrimidine synthesis, focusing on environmentally benign reaction conditions, renewable solvents, and sustainable catalytic systems [14] [15] [16]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality.

Das and colleagues reported a green synthetic strategy for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives through the reaction of aminopyrazoles with symmetric and non-symmetric alkynes assisted by potassium hydrogen sulfate under ultrasonic irradiation in aqueous media [14]. This methodology demonstrated that aminopyrazoles could be effectively reacted with dimethyl acetylenedicarboxylate and ethyl/methyl propiolate to give the corresponding products in good yields under environmentally friendly conditions [14].

Ultrasonic irradiation represents one of the green approaches to minimize environmental impact in synthetic organic chemistry [14]. The use of water as a reaction medium, combined with ultrasonic activation, provides an environmentally sustainable alternative to traditional organic solvents and heating methods. This approach eliminates the need for toxic organic solvents while maintaining excellent reaction efficiency and product yields.

Table 9. Green Chemistry Synthetic Conditions

Green ApproachSolvent SystemEnergy SourceCatalystYield Range
Ultrasonic irradiationWater/EtOHUltrasoundKHSO₄75-85%
Microwave-assistedSolvent-freeMicrowavep-TSA80-90%
Aqueous synthesisWaterConventional heatingZnFe₂O₄/GA70-80%

Para-toluenesulfonic acid catalyzed green synthesis of pyrazolo[1,5-a]pyrimidines under solvent-free conditions has been established for the synthesis of novel multi-substituted derivatives [16]. This simple and effective approach operates under mild conditions and provides excellent functional group tolerance, making it particularly attractive for large-scale synthesis applications.

The development of heterogeneous catalysts, such as glutamic acid anchored on zinc ferrite nanoparticles, has provided reusable catalytic systems for pyrazolo[1,5-a]pyrimidine synthesis [17]. These magnetic nanoparticle catalysts can be easily separated from reaction mixtures using external magnetic fields and reused multiple times without significant loss of catalytic activity, contributing to the overall sustainability of the synthetic process.

Microwave-assisted synthesis under solvent-free conditions represents another important green chemistry approach [15]. These methods eliminate the need for organic solvents while providing rapid heating and excellent energy efficiency. The combination of microwave irradiation with solid-supported catalysts offers particularly attractive synthetic protocols that align with green chemistry principles.

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine requires careful consideration of multiple factors including reaction engineering, process safety, economic viability, and environmental impact [18]. Industrial-scale synthesis demands optimization of reaction conditions to ensure consistent product quality, high yields, and cost-effectiveness.

Continuous flow reactors are increasingly favored in industrial settings for pyrazolo[1,5-a]pyrimidine synthesis due to their enhanced heat and mass transfer capabilities [18]. These systems provide better control over reaction parameters, minimize byproduct formation, and offer improved safety profiles compared to traditional batch processes. The use of continuous flow technology enables precise temperature control, which is particularly important for regioselective bromination reactions where temperature fluctuations can lead to unwanted side products.

Process optimization for large-scale production involves systematic evaluation of reaction parameters including temperature, pressure, residence time, and catalyst loading [18]. The selection of appropriate catalytic systems becomes crucial at industrial scale, where catalyst recovery and recycling significantly impact overall process economics. Heterogeneous catalysts are often preferred for their ease of separation and potential for reuse.

Table 10. Industrial Scale-Up Considerations

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor TypeRound-bottom flaskStirred tankContinuous flow
Volume0.1-1 L10-100 L>1000 L
Heat TransferElectric heatingJacket heatingHeat exchangers
MixingMagnetic stirrerMechanical agitationStatic mixers
Control SystemManualSemi-automatedFully automated

Purification strategies require significant modification when transitioning to industrial scale. While laboratory synthesis may rely on column chromatography for product purification, industrial processes typically employ crystallization, distillation, or extraction methods [18]. The development of efficient crystallization protocols is particularly important for achieving the required product purity while minimizing waste generation and processing costs.

Economic considerations play a crucial role in industrial production decisions. Raw material costs, energy consumption, labor requirements, and waste disposal expenses all contribute to the overall production economics. The selection of brominating agents, for example, must balance reactivity, selectivity, cost, and safety considerations. While N-bromosuccinimide provides excellent selectivity, alternative brominating systems may be more economical for large-scale production.

Regulatory compliance represents another critical aspect of industrial production. The synthesis and handling of brominated compounds require adherence to environmental and safety regulations, including proper waste management protocols and worker safety measures. Process design must incorporate appropriate safety systems, including emergency response procedures and contamination prevention measures.

One-Pot Synthesis Methods

One-pot synthesis methodologies have gained significant attention for pyrazolo[1,5-a]pyrimidine construction due to their operational simplicity, reduced waste generation, and improved atom economy [12] [19] [20]. These approaches eliminate the need for intermediate isolation and purification, streamlining the overall synthetic process while maintaining high efficiency and selectivity.

Sikdar and colleagues developed a one-pot cyclization methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction involving amino pyrazoles, enaminones (or chalcone), and sodium halides [12]. This approach utilizes a cyclization strategy to efficiently form the pyrazolo[1,5-a]pyrimidine core structure, followed by oxidative halogenation to introduce halogen atoms at the 3-position. The cyclization process begins with cyclocondensation between amino groups of pyrazoles and enaminones in the presence of potassium persulfate, followed by oxidative halogenation using sodium halides [12].

The versatility of one-pot methodologies is demonstrated by the base-induced three-component reaction developed for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidines [19] [20]. This facile approach involves the reaction of steroidal or non-steroidal ketones, aromatic aldehydes, and 3-amino-1H-pyrazoles or 5-amino-1H-pyrazoles in the presence of potassium tert-butoxide in ethanol under reflux conditions. The method provides good yields and demonstrates broad substrate scope for both steroid and non-steroid derived products.

Table 11. One-Pot Synthesis Protocols

ComponentsCatalyst/BaseSolventConditionsYieldTime
Aminopyrazole/Enaminone/NaXK₂S₂O₈Water50°C75-85%2-4 h
Ketone/Aldehyde/Aminopyrazolet-BuOKEthanolReflux65-80%6-8 h
Aminopyrazole/β-Dicarbonyl/ElectrophileAcid/BaseVariousVariable70-90%1-6 h

Microwave-assisted one-pot processes have proven particularly effective for rapid synthesis of pyrazolo[1,5-a]pyrimidine derivatives [21]. These methods combine the advantages of microwave heating with the efficiency of one-pot protocols, resulting in dramatically reduced reaction times while maintaining excellent yields and selectivity. The regioselective, time-efficient approach provides access to diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines through sequential cyclocondensation and electrophilic substitution reactions [21].

The mechanistic understanding of one-pot processes reveals that the success of these methodologies depends on the compatibility of sequential reaction steps and the stability of intermediate species under the reaction conditions. The careful selection of reaction parameters, including temperature, solvent, and catalyst loading, is crucial for achieving optimal results. The operational simplicity and high atom economy of these approaches make them particularly attractive for both academic research and industrial applications.

Recent developments in catalyst-free one-pot synthesis have demonstrated that certain pyrazolo[1,5-a]pyrimidine formations can proceed efficiently without the need for expensive catalysts [22]. These cost-effective approaches utilize readily available starting materials and simple reaction conditions, making them accessible for large-scale synthesis while maintaining environmental sustainability through reduced catalyst waste and simplified purification procedures.

XLogP3

1.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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